1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one
Overview
Description
1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one is a chemical compound with the molecular formula C12H15NO It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a ketone group at the 4-position of the carbazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one can be synthesized through several methods. One common approach involves the reduction of carbazole derivatives. For instance, the hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, can yield the desired octahydro derivative. The reaction is typically carried out under high pressure and at elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which lacks the hydrogenation and ketone modifications.
1,2,3,4-Tetrahydrocarbazole: A partially hydrogenated derivative.
4H-Carbazol-4-one: A similar compound with a ketone group but without the extensive hydrogenation.
Uniqueness
1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one is unique due to its fully hydrogenated structure combined with the presence of a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial.
Properties
IUPAC Name |
1,2,3,5,6,7,8,9-octahydrocarbazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h13H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSNGCARMYBPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561934 | |
Record name | 1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7273-18-9 | |
Record name | 1,2,3,5,6,7,8,9-Octahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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